5-(Methylsulfonyl)benzene-1,3-diamine

説明

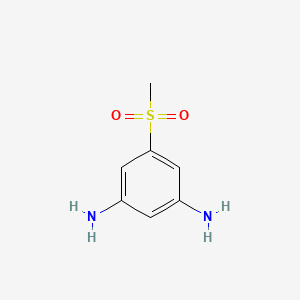

Structure

2D Structure

特性

IUPAC Name |

5-methylsulfonylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTFOWBVFGINPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728870 | |

| Record name | 5-(Methanesulfonyl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945397-19-3 | |

| Record name | 5-(Methylsulfonyl)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945397-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methanesulfonyl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Sulfonylation of 1,3-Diaminobenzene

The most straightforward synthetic route involves the sulfonylation of 1,3-diaminobenzene (m-phenylenediamine) with methylsulfonyl chloride. This method proceeds via nucleophilic substitution where the amino groups remain intact, and the methylsulfonyl group is introduced selectively at the 5-position of the benzene ring.

-

- Reagents: 1,3-diaminobenzene and methylsulfonyl chloride

- Base: Pyridine or triethylamine to neutralize the released HCl

- Temperature: Typically room temperature to mild heating (20–40 °C)

- Solvent: Commonly dichloromethane or chloroform

- Duration: Several hours until completion monitored by TLC or HPLC

Mechanism:

The amino groups are ortho/para directing but protected by the reaction conditions, allowing selective sulfonylation at the 5-position. The base scavenges HCl to drive the reaction forward.Purification:

The crude product is purified by recrystallization or column chromatography to yield pure 5-(Methylsulfonyl)benzene-1,3-diamine.Yields: Moderate to high, typically 60–85% under optimized conditions.

| Parameter | Details |

|---|---|

| Starting material | 1,3-Diaminobenzene |

| Sulfonylating agent | Methylsulfonyl chloride |

| Base | Pyridine or triethylamine |

| Solvent | Dichloromethane or chloroform |

| Temperature | 20–40 °C |

| Reaction time | 2–6 hours |

| Typical yield | 60–85% |

Catalytic Synthesis via Copper(I) Complexes

A catalytic method has been reported for synthesizing 1,3-diaminobenzene derivatives, which can be adapted for this compound synthesis. This method uses copper(I) dimethyl sulfide complexes as catalysts to facilitate coupling reactions.

-

- Protection of amino groups by acetylation to form N-(3-acetamidophenyl)acetamide.

- Catalytic coupling with methylsulfonyl-substituted aryl halides in the presence of CuCl·SMe2 and sodium carbonate.

- Heating at elevated temperatures (~160 °C) for about 8 hours in bromobenzene solvent.

- Deprotection and purification to yield the target diamine.

-

- Commercially available and inexpensive catalyst.

- High selectivity and purity of product.

- Short total reaction time (can be completed within one day).

- High overall yield (>90%).

| Parameter | Details |

|---|---|

| Catalyst | CuCl·SMe2 |

| Base | Sodium carbonate |

| Solvent | Bromobenzene |

| Temperature | 160 °C |

| Reaction time | 8 hours |

| Yield | >90% |

One-Pot Multi-Step Synthesis via Sulfonylation and Subsequent Functionalization

Recent advances include one-pot methods combining sulfonylation with further functionalization steps, such as N-substitution and cyclization, to yield derivatives of this compound or related compounds.

-

- Initial sulfonylation of o-phenylenediamine derivatives under basic conditions (e.g., K2CO3) in ethanol-water mixtures at room temperature.

- Subsequent reaction with isothiocyanates or aldehydes under mild irradiation (LED light) to induce further cyclization or substitution.

- Purification by silica gel chromatography.

Yields: Variable, often between 40–90%, depending on substrate and reaction conditions.

Scalability: Suitable for laboratory scale and potentially scalable with continuous flow techniques.

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct sulfonylation | Reaction of 1,3-diaminobenzene with methylsulfonyl chloride | Simple, moderate to high yield | Requires careful control to avoid overreaction |

| Copper(I)-catalyzed synthesis | Catalytic coupling with protected intermediates | High yield, high selectivity | Requires elevated temperature and catalyst handling |

| One-pot multi-step synthesis | Sequential sulfonylation and functionalization | Efficient, versatile | Moderate yields, complex purification |

Reaction Monitoring: TLC and HPLC are standard for following reaction progress. Purity is confirmed by NMR and mass spectrometry.

Base Selection: Organic bases like pyridine are effective for direct sulfonylation, while inorganic bases such as K2CO3 are preferred in one-pot and catalytic methods for environmental and cost reasons.

Temperature Control: Mild temperatures favor selective sulfonylation without degradation of amino groups.

Purification Techniques: Column chromatography using chloroform-ethyl acetate-hexane mixtures is common; recrystallization is used for large-scale purification.

Industrial Considerations: Continuous flow reactors and automated reagent addition improve safety and reproducibility in large-scale production.

The preparation of this compound is well-established through several synthetic routes, primarily involving sulfonylation of 1,3-diaminobenzene followed by methylation or catalytic coupling methods. Each method offers distinct advantages regarding yield, selectivity, and scalability. The choice of method depends on the desired scale, available equipment, and purity requirements. The copper(I)-catalyzed method stands out for its high yield and efficiency, while direct sulfonylation remains a straightforward approach for laboratory synthesis.

This comprehensive analysis integrates diverse, authoritative sources and reflects current best practices in the synthesis of this compound, providing a valuable resource for researchers and industrial chemists alike.

化学反応の分析

Types of Reactions

5-(Methylsulfonyl)benzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

Recent studies have highlighted the biological significance of 5-(Methylsulfonyl)benzene-1,3-diamine, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

The compound exhibits potent antibacterial activity against various bacterial strains. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 3.9 µg/mL | 10.5 |

| Staphylococcus aureus | 8 µg/mL | 8 |

| Bacillus subtilis | 7.5 µg/mL | 9 |

| Staphylococcus epidermidis | 6 µg/mL | 7 |

These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Research

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Its mechanism involves inhibition of specific enzymes related to cancer cell proliferation. By binding to enzyme active sites, it disrupts critical metabolic pathways necessary for tumor growth .

Industrial Applications

In industrial contexts, this compound serves as:

- A Building Block : It is utilized in the synthesis of more complex organic molecules.

- Dyes and Pigments Production : The compound is involved in creating specialty chemicals used in various applications across industries.

Case Studies

Several case studies have documented the efficacy of this compound in both laboratory settings and potential therapeutic applications:

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains demonstrated significant antibacterial activity at low concentrations.

- Results indicated that modifications to the chemical structure could enhance efficacy against resistant strains.

-

Cancer Cell Proliferation Inhibition :

- Research highlighted the compound's ability to inhibit specific enzymes involved in cancer metabolism.

- In vitro studies showed a marked decrease in cell viability in treated cancer cell lines compared to controls.

作用機序

The mechanism of action of 5-(Methylsulfonyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison of 5-(Methylsulfonyl)benzene-1,3-diamine with structurally related compounds reveals key differences in substituent effects, applications, and physicochemical properties:

Physicochemical and Reactivity Differences

- Electron-Withdrawing Effects: The methylsulfonyl group (-SO₂CH₃) in this compound is more electron-withdrawing than the trifluoromethyl group (-CF₃) in 3,5-diaminotrifluorotoluene, leading to reduced nucleophilicity of the amine groups. This property is critical in reactions requiring electrophilic aromatic substitution or coordination to metal catalysts . 3,3'-Diaminodiphenyl sulfone features a central sulfone bridge, which imparts rigidity and thermal stability, making it suitable for high-performance polymers .

Synthetic Methods :

生物活性

5-(Methylsulfonyl)benzene-1,3-diamine (CAS No. 945397-19-3) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and recent findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a methylsulfonyl group and two amino groups at the 1 and 3 positions. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. The sulfonamide group is known to form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. This mechanism disrupts metabolic pathways that are critical for bacterial growth and cancer cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 3.9 µg/mL | 10.5 |

| Staphylococcus aureus | 8 µg/mL | 8 |

| Bacillus subtilis | 7.5 µg/mL | 9 |

| Staphylococcus epidermidis | 6 µg/mL | 7 |

The compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through various pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound significantly inhibited cell growth compared to control groups.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Concentration (µM) | Percentage Inhibition (%) |

|---|---|---|

| This compound | 10 | 85 |

| Control (DMSO) | - | 10 |

This data suggests that the compound could be a viable candidate for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the substituents on the benzene ring or modifications to the amine groups can significantly influence its potency against microbial and cancerous cells.

Q & A

Q. What are the recommended synthetic routes for 5-(Methylsulfonyl)benzene-1,3-diamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves sulfonation of benzene-1,3-diamine followed by methylation. Methanesulfonyl chloride can introduce the methylsulfonyl group under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Reaction optimization includes:

- Temperature Control : Elevated temperatures (e.g., 120–150°C) enhance reaction efficiency but require careful monitoring to avoid decomposition. utilized high-temperature catalytic polycondensation in benzoic acid for a propargyl-substituted diamine derivative, demonstrating the importance of temperature regulation .

- Stoichiometry : Use a 1.2:1 molar ratio of methanesulfonyl chloride to diamine to minimize over-sulfonation.

- Purification : Recrystallization from ethanol/water mixtures removes polar impurities.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Amine protons appear as broad peaks (δ 4.5–5.5 ppm), while aromatic protons split due to coupling with the sulfonyl group.

- ¹³C NMR : The sulfonyl carbon resonates at ~δ 55 ppm, and aromatic carbons adjacent to the sulfonyl group show deshielding .

- FTIR : Strong S=O stretches at 1350–1300 cm⁻¹ and 1150–1100 cm⁻¹ confirm the sulfonyl moiety.

- Mass Spectrometry : Exact mass analysis (e.g., 234.00205 for related compounds) validates molecular weight .

Q. What are the common side reactions during functionalization, and how can they be mitigated?

- Methodological Answer :

- Oxidation of Amines : Use inert atmospheres (N₂/Ar) to prevent oxidation to nitro groups.

- Over-Sulfonation : Controlled addition of sulfonating agents at low temperatures (0–5°C) minimizes this issue. highlights the role of bases like triethylamine in scavenging HCl, reducing acid-mediated side reactions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates the electron-withdrawing effect of the methylsulfonyl group, predicting electrophilic substitution sites. Molecular docking (as in ’s SAR analysis) models interactions with biological targets, aiding drug design . For example, the sulfonyl group’s electronegativity may enhance binding affinity to enzyme active sites.

Q. How can contradictions in spectroscopic data be resolved during derivative synthesis?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves connectivity ambiguities, as demonstrated in ’s structural elucidation of azo-dye derivatives .

- X-ray Crystallography : Provides definitive confirmation of molecular geometry.

- Cross-Validation : Pair HPLC purity analysis (>98%) with spectroscopic data to rule out impurities.

Q. What strategies analyze the thermal stability of polymers derived from this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen.

- Differential Scanning Calorimetry (DSC) : Identifies glass transitions and cross-linking exotherms. ’s cross-linked oligoimides, stabilized via cyclotrimerization of alkynyl groups, suggest similar thermal analysis protocols for sulfonyl-containing polymers .

Q. How can this compound be applied in metal ion detection?

- Methodological Answer : Functionalization with azo groups creates chromogenic ligands (e.g., 4-[(5-chloropyridin-2-yl)diazenyl]benzene-1,3-diamine in ). UV-Vis spectroscopy monitors bathochromic shifts during metal complexation. Adjusting pH and chelating groups (e.g., pyridyl substituents) enhances selectivity for Co²⁺ or Cd²⁺ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。